2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that features a quinoline core, a triazole ring, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the triazole ring and the bromophenyl group. Common reagents used in these reactions include bromine, triazole derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of bromophenyl-substituted compounds.
Scientific Research Applications
2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and quinoline core play crucial roles in binding to these targets, leading to the modulation of specific biological pathways. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-amino-4-(3-fluorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
The uniqueness of 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C20H19BrN6O |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-yl)-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C20H19BrN6O/c1-20(2)7-14-17(15(28)8-20)16(11-4-3-5-12(21)6-11)13(9-22)18(23)27(14)19-24-10-25-26-19/h3-6,10,16H,7-8,23H2,1-2H3,(H,24,25,26) |
InChI Key |
HAVILHLUXMFIDL-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC(=CC=C4)Br)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC(=CC=C4)Br)C(=O)C1)C |
Origin of Product |
United States |
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